Predicted Biological Activity Profile for Target Prioritization in Phenotypic Screening
Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol possesses a distinct and promising biological activity profile. The top five predicted activities with a probability of activity (Pa) > 0.9 are: lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic (Pa=0.961) [1]. This profile is notably different from simple phenols like 4-allylphenol or 4-vinylphenol, which are not predicted to have the same multi-target activity pattern. This provides a data-driven rationale for selecting this compound as a starting point for phenotypic screening campaigns over simpler, less information-rich analogs.
| Evidence Dimension | Predicted Biological Activity (Pa values) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (0.999), Angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), Apoptosis agonist (0.979), Antineoplastic (0.961) |
| Comparator Or Baseline | Phenol (Pa values not reported in this context; presumed baseline for comparison) |
| Quantified Difference | Not directly quantifiable; qualitative difference in predicted polypharmacology. |
| Conditions | PASS algorithm prediction based on structure-activity relationships of known compounds. |
Why This Matters
This predicted polypharmacology profile offers a data-driven, albeit computational, basis for prioritizing this compound over simpler phenols in early-stage drug discovery and biological probe development, potentially reducing the number of compounds required for primary screening.
- [1] PMC. (2021). Table 1. Predicted Biological Activity, Pa. Marine Drugs, 20(5), 292. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9144361/table/marinedrugs-20-00292-t001/ View Source
